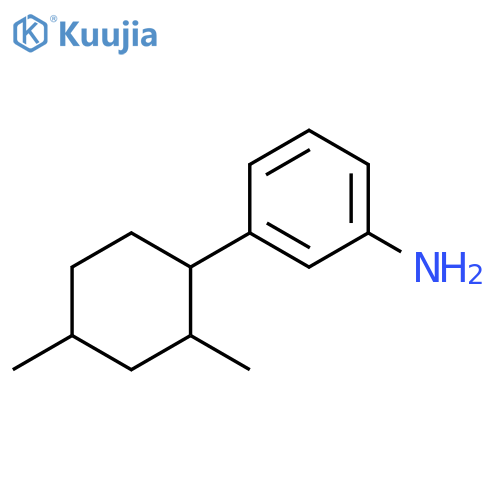Cas no 2059935-22-5 (3-(2,4-dimethylcyclohexyl)aniline)

2059935-22-5 structure
商品名:3-(2,4-dimethylcyclohexyl)aniline
CAS番号:2059935-22-5
MF:C14H21N
メガワット:203.32324385643
MDL:MFCD30488426
CID:5221787
PubChem ID:137702203
3-(2,4-dimethylcyclohexyl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 3-(2,4-dimethylcyclohexyl)-
- 3-(2,4-dimethylcyclohexyl)aniline
-
- MDL: MFCD30488426
- インチ: 1S/C14H21N/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(15)9-12/h3-5,9-11,14H,6-8,15H2,1-2H3
- InChIKey: BIRLLOAIWNTFRP-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=CC(C2CCC(C)CC2C)=C1
3-(2,4-dimethylcyclohexyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063484-1g |
3-(2,4-Dimethylcyclohexyl)aniline |
2059935-22-5 | 95% | 1g |
¥6755.0 | 2023-03-11 | |
| Enamine | EN300-328460-5.0g |
3-(2,4-dimethylcyclohexyl)aniline |
2059935-22-5 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
| Enamine | EN300-328460-5g |
3-(2,4-dimethylcyclohexyl)aniline |
2059935-22-5 | 5g |
$3935.0 | 2023-09-04 | ||
| Enamine | EN300-328460-0.25g |
3-(2,4-dimethylcyclohexyl)aniline |
2059935-22-5 | 95.0% | 0.25g |
$1249.0 | 2025-03-18 | |
| Enamine | EN300-328460-0.1g |
3-(2,4-dimethylcyclohexyl)aniline |
2059935-22-5 | 95.0% | 0.1g |
$1195.0 | 2025-03-18 | |
| Enamine | EN300-328460-10.0g |
3-(2,4-dimethylcyclohexyl)aniline |
2059935-22-5 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 | |
| Enamine | EN300-328460-10g |
3-(2,4-dimethylcyclohexyl)aniline |
2059935-22-5 | 10g |
$5837.0 | 2023-09-04 | ||
| Enamine | EN300-328460-1g |
3-(2,4-dimethylcyclohexyl)aniline |
2059935-22-5 | 1g |
$1357.0 | 2023-09-04 | ||
| Enamine | EN300-328460-0.5g |
3-(2,4-dimethylcyclohexyl)aniline |
2059935-22-5 | 95.0% | 0.5g |
$1302.0 | 2025-03-18 | |
| Enamine | EN300-328460-0.05g |
3-(2,4-dimethylcyclohexyl)aniline |
2059935-22-5 | 95.0% | 0.05g |
$1140.0 | 2025-03-18 |
3-(2,4-dimethylcyclohexyl)aniline 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
2059935-22-5 (3-(2,4-dimethylcyclohexyl)aniline) 関連製品
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
